molecular formula C9H16N4 B8796999 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine

1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-amine

Cat. No. B8796999
M. Wt: 180.25 g/mol
InChI Key: HZRXXVIUUNWSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1cnn(CCN2CCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][CH2:17][OH:18].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][n:6][n:7]([CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)[cH:8]1>>[NH2:1][c:4]1[cH:5][n:6][n:7]([CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)[cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=[N+]([O-])c1cnn(CCN2CCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cnn(CCN2CCCC2)c1

Outcomes

Product
Name
Type
product
Smiles
Nc1cnn(CCN2CCCC2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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